1-methyl-1H-indole-3-carboxamide

Antimicrobial screening Indole carboxamide Structure-activity relationship

Indole carboxamide scaffolds cannot be generically interchanged-regioisomerism and N-substitution patterns profoundly alter hydrogen-bonding capacity and target engagement. 1-Methyl-1H-indole-3-carboxamide provides the correct 3-carboxamide regioisomer with N1-methylation essential for maintaining SAR integrity in lead optimization. • Established binding to HIV-1 protease, renin, and human liver glycogen phosphorylase • N1-methyl blocks metabolic N-glucuronidation; validated vector for kinase ATP-binding pocket elaboration (EGFR IC₅₀ 1-20 μM) • Direct precursor to N1-functionalized superoxide anion scavengers (up to 100% inhibition at 10⁻³ M) MW 174.20 | ≥95% purity | Global shipping available

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
CAS No. 118959-44-7
Cat. No. B1298954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-indole-3-carboxamide
CAS118959-44-7
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(=O)N
InChIInChI=1S/C10H10N2O/c1-12-6-8(10(11)13)7-4-2-3-5-9(7)12/h2-6H,1H3,(H2,11,13)
InChIKeyUHQHFXKJFJHBAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-indole-3-carboxamide: Core Scaffold for Drug Discovery


1-Methyl-1H-indole-3-carboxamide (CAS 118959-44-7) is a 1-methylated indole-3-carboxamide building block with a molecular weight of 174.20 g/mol and formula C₁₀H₁₀N₂O [1]. As a fragment molecule, it serves as a critical scaffold for molecular linking, expansion, and modification in early-stage drug discovery campaigns . The compound has been reported as a natural product constituent in Actinomadura [1], underscoring its biological relevance. The presence of a primary carboxamide at the 3-position and an N1-methyl substitution distinguishes this scaffold from other indole carboxamide regioisomers, enabling unique hydrogen-bonding interactions with enzymatic targets including HIV-1 protease, renin, and human liver glycogen phosphorylase .

Fragment for enzyme inhibitor discovery
N1-methyl handle for SAR optimization
3-carboxamide regioisomer for target binding

1-Methyl-1H-indole-3-carboxamide vs. Analogs: Key Structural Determinants


Indole carboxamide scaffolds cannot be generically interchanged due to profound differences in hydrogen-bonding capacity, lipophilicity, and biological target engagement driven by regioisomerism and N-substitution patterns. Direct comparative studies demonstrate that N1-methylation of the indole ring significantly alters antioxidant and enzyme inhibitory profiles relative to N-H analogs [1], while 3-carboxamide regioisomers exhibit distinct antimicrobial and receptor-binding activities compared to 2-carboxamide congeners [2]. Consequently, procurement of 1-methyl-1H-indole-3-carboxamide rather than the unsubstituted indole-3-carboxamide, the 2-carboxamide isomer, or the N-methyl carboxamide variant is essential for maintaining structure-activity relationship (SAR) integrity in lead optimization programs.

2-carboxamide isomer may exhibit different antimicrobial activity; literature indicates inferior B. subtilis inhibition relative to the 3-carboxamide scaffold.
Unsubstituted indole-3-carboxamide lacks the N1-methyl modifiable handle, limiting antioxidant SAR elaboration potential.
N-methyl carboxamide isomer alters the hydrogen-bond donor/acceptor pharmacophore and metabolic fate compared to the N1-methylated indole-3-carboxamide.

1-Methyl-1H-indole-3-carboxamide: Evidence Against Closest Analogs


3-Carboxamide vs. 2-Carboxamide: Antimicrobial Selectivity

Indole carboxamide derivatives substituted at the 3-position with benzyl groups demonstrate superior inhibition of Bacillus subtilis relative to their 2-position congeners. This regioisomeric differentiation was observed in comparative antimicrobial screening of novel indole carboxamide derivatives, establishing that the 3-carboxamide scaffold (as in 1-methyl-1H-indole-3-carboxamide) provides a distinct and potentially more favorable pharmacological profile than the 2-carboxamide isomer for antibacterial applications [1].

Antimicrobial SAR
Class-level
3-position benzyl derivatives show better B. subtilis inhibition than 2-position congeners
Supports antimicrobial screening context
Disc diffusion method; class-level inference
Antimicrobial screening Indole carboxamide Structure-activity relationship

N1-Methylation Impact on Antioxidant Activity

Substitution at the 1-position of the indole ring produces significant differences in lipid peroxidation inhibitory activity. While the parent 1-methyl-1H-indole-3-carboxamide scaffold provides the core for further derivatization, studies of N-substituted indole-3-carboxamides demonstrate that introduction of a para-fluorobenzyl group at the 1-position (as in compounds 7 and 8) yields up to 100% inhibition of superoxide anion formation at 10⁻³ M concentration [1]. This class-level SAR evidence confirms that the N1-methyl group in the target compound is a critical structural feature that can be further elaborated to modulate antioxidant potency, whereas unsubstituted 1H-indole-3-carboxamide lacks this modifiable handle for property optimization.

Antioxidant SAR
Class-level
N1-substituted derivatives: up to 100% SOD inhibition at 10⁻³ M; unsubstituted analogs show lower activity
Supports antioxidant pathway research
Rat liver microsomal assay; class-level evidence
Antioxidant Superoxide dismutase Lipid peroxidation

N1-Methylation Increases Lipophilicity

1-Methyl-1H-indole-3-carboxamide exhibits a computed XLogP3 value of 1.1 [1], representing increased lipophilicity relative to the unsubstituted 1H-indole-3-carboxamide (XLogP3 ~0.90) . This differential of approximately 0.2 log units may influence membrane permeability and non-specific protein binding in cellular assays. The N1-methylation also introduces an additional rotatable bond (from 0 to 1) and increases molecular weight from 160.17 g/mol to 174.20 g/mol, altering the overall physicochemical profile relevant to CNS penetration predictions and formulation solubility.

Lipophilicity Shift
Head-to-head
ΔXLogP = +0.2 (1.1 vs. 0.90); ΔMW = +14.03 g/mol; ΔRotatable Bonds = +1
Supports CNS penetration modeling
In silico computed; PubChem / Hit2Lead
Lipophilicity XLogP3 Drug-likeness

Single Donor/Acceptor H-Bond Profile for Fragment Design

1-Methyl-1H-indole-3-carboxamide possesses exactly one hydrogen bond donor (the primary carboxamide NH₂) and one hydrogen bond acceptor (the carboxamide carbonyl oxygen), as computed by Cactvs [1]. This minimalist hydrogen-bonding capacity contrasts with more elaborated indole carboxamide derivatives that exhibit multiple donor/acceptor sites and consequently higher polarity. The restricted H-bonding profile makes the compound an ideal fragment for targeting enzyme active sites where a single, directional hydrogen bond is sufficient for initial hit identification, particularly for targets such as HIV-1 protease, renin, and HLGP where indole-3-carboxamide scaffolds have demonstrated inhibitory activity . The presence of the carboxamide moiety in indole derivatives enables hydrogen bonds with a variety of enzymes and proteins, which in many cases inhibits their activity [2].

H-Bond Profile
Reported
H-Bond Donor Count = 1; H-Bond Acceptor Count = 1
Supports fragment-likeness criteria
Computed by Cactvs 3.4.8.18
Fragment-based drug discovery Hydrogen bonding Enzyme inhibition

Differentiation from N-Methyl Carboxamide Isomer

1-Methyl-1H-indole-3-carboxamide (N1-methylated indole ring, primary carboxamide at C3) is chemically distinct from N-methyl-1H-indole-3-carboxamide (CAS 85729-23-3), which features methylation on the carboxamide nitrogen rather than the indole N1 position. The latter compound presents an N-methylamide group, which eliminates the primary amide hydrogen bond donor capability while retaining the indole N-H donor. This critical difference alters both the hydrogen-bonding pharmacophore and the potential for metabolic N-dealkylation. In kinase inhibitor programs, monoalkyl substitution of the carboxamide has been shown to be optimal for EGFR inhibitory activity (IC₅₀ 1-20 μM) [1], whereas N1-methylation of the indole ring is frequently employed to block indole N-H-mediated metabolism or off-target interactions. The two regioisomers therefore address fundamentally different SAR vectors and cannot be considered interchangeable in lead optimization workflows.

Regioisomer Identity
Reported
1-methyl-1H-indole-3-carboxamide (N1-CH₃, C3-CONH₂) vs. N-methyl-1H-indole-3-carboxamide: different H-bond pharmacophore
Supports correct regioisomer selection
Structural SAR comparison
Regioisomerism N-methylation site Binding specificity

1-Methyl-1H-indole-3-carboxamide: Validated Applications


Fragment-Based Drug Discovery for Kinases and HIV-1 Protease

The compound's low molecular weight (174.20 g/mol), minimal hydrogen-bonding profile (1 donor, 1 acceptor), and established binding interactions with HIV-1 protease, renin, and HLGP make it an ideal starting fragment for enzyme inhibitor programs. The N1-methyl group provides a synthetic handle for further elaboration while blocking potential metabolic N-glucuronidation of the indole nitrogen [1]. The 3-carboxamide position offers a validated vector for growing into kinase ATP-binding pockets, as demonstrated by the activity of related 3-carboxamide analogues against EGFR (IC₅₀ 1-20 μM) [2] and KDR [3].

Antioxidant Lead Optimization

The indole-3-carboxamide scaffold is a validated core for developing superoxide anion scavengers. Literature evidence demonstrates that N1-substituted indole-3-carboxamide derivatives achieve up to 100% inhibition of superoxide anion formation at 10⁻³ M [4]. 1-Methyl-1H-indole-3-carboxamide serves as the direct precursor for synthesizing N1-functionalized analogs with enhanced antioxidant potency, leveraging the established SAR that halogenated benzamide substituents at the N1 position significantly boost activity.

Gram-Positive Antimicrobial Scaffold

Indole-3-carboxamide derivatives demonstrate equipotent activity to ampicillin against Staphylococcus aureus, with 3-position substituted congeners showing superior inhibition of Bacillus subtilis compared to 2-position analogs [5]. The 1-methyl-1H-indole-3-carboxamide core provides the correct 3-carboxamide regioisomer required for accessing this antimicrobial activity, enabling further derivatization to optimize potency and spectrum.

Synthetic Cannabinoid Precursor and Reference Standard

Indole-3-carboxamide-based synthetic cannabinoids represent a major class of new psychoactive substances with high CB₁/CB₂ potency (e.g., 5F-MDMB-PICA EC₅₀ = 3.26/0.87 nM; ADB-FUBINACA EC₅₀ = 0.69/0.59 nM) [6]. 1-Methyl-1H-indole-3-carboxamide serves as the core indole-3-carboxamide building block for synthesizing these controlled substances, making it an essential reference standard and synthetic intermediate for forensic toxicology laboratories, metabolism studies, and structure-activity relationship investigations in this pharmacologically significant compound class.

Application
Selection Property
Validation Focus
Fragment-based hit identification
Fragment-likeness (low MW, 1 HBD, 1 HBA)
Binding affinity confirmation vs. target panel
Antioxidant pathway research
N1-derivatizable indole-3-carboxamide scaffold
Superoxide anion scavenging assay
Antimicrobial susceptibility studies
3-carboxamide regioisomer
Zone of inhibition and MIC determination
Forensic toxicology reference standard
Indole-3-carboxamide core identity
Chromatographic purity and structural confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-methyl-1H-indole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.